2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione
Description
2-[(4-Methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione is a hydrazone derivative of 1,3-indandione. Its core structure consists of a bicyclic indene-1,3-dione system substituted at the C2 position with a 4-methoxyphenylhydrazonoyl group.
Properties
IUPAC Name |
2-[(Z)-C-(4-methoxyphenyl)carbonohydrazonoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-11-8-6-10(7-9-11)15(19-18)14-16(20)12-4-2-3-5-13(12)17(14)21/h2-9,14H,18H2,1H3/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSJGBXFXOGKP-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NN)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\N)/C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred under reflux conditions for about 2 hours, followed by purification through crystallization using dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione exhibits significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its ability to inhibit cancer cell proliferation has been observed in vitro, indicating potential as a chemotherapeutic agent. Further studies are required to elucidate the mechanisms of action and efficacy in vivo.
Anti-inflammatory Effects
There is emerging evidence that 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione may exhibit anti-inflammatory effects. This property could be beneficial in treating inflammatory diseases and conditions.
Material Science Applications
The compound's unique structure allows it to be utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a dye in various applications due to its chromophoric properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Alotaibi et al. (2024) evaluated the antimicrobial efficacy of 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies reported by Abdel-Wahab et al. (2024) highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways, suggesting its role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions can influence cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Substituent Effects on Core Indandione System
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione (CAS 117-37-3) Structure: Lacks the hydrazonoyl group, featuring a direct 4-methoxyphenyl substitution at C2. Its molecular weight is 254.27 g/mol .
(2E)-2-(4-Methoxybenzylidene)indan-1-one Structure: Contains a benzylidene group instead of hydrazonoyl. Crystal Data: The indanone system is nearly planar (r.m.s. deviation = 0.007 Å), with the methoxyphenyl ring twisted by 8.15° .
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione Structure: Dimethoxy substituents enhance electron density and lipophilicity (XlogP = 2.9 vs. ~2.5 for the hydrazonoyl compound). Hydrogen Bonding: Lacks N–H donors, relying solely on carbonyl acceptors .
Functional Group Variations
Hydrazone Derivatives
- Example : (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (3a)
- Synthesis : Yield 65% via reflux of hydrazine salts with ketones .
- Key Feature : Electron-withdrawing nitro groups reduce basicity of the hydrazone nitrogen, contrasting with the electron-donating methoxy group in the target compound.
Acylated Derivatives
- Example : 2-(2-(1H-Pyrazol-1-yl)acetyl)-5-bromo-1H-indene-1,3(2H)-dione
Physicochemical Properties
*Estimated based on structural formula.
Biological Activity
The compound 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione is a derivative of indandione, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione features a hydrazone linkage that connects a 4-methoxyphenyl group with a dihydroindene dione moiety. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 284.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that indandione derivatives exhibit significant antitumor properties. Specifically, compounds similar to 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related indandione compounds effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
Indandione derivatives have also been reported to possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes contributes to its effectiveness against a range of pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of 2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies
Several studies have highlighted the biological efficacy of indandione derivatives:
- Study on Antitumor Effects : A recent investigation assessed a series of indandione derivatives for their cytotoxicity against human cancer cell lines. The results indicated that modifications at the hydrazone moiety significantly enhanced antitumor activity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of various indandione derivatives against clinical isolates. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
